

Spectroscopic and Spectrometric Characterization of Dimethoxy Dienogest: A Technical Overview

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Compound of Interest		
Compound Name:	Dimethoxy Dienogest	
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This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Dimethoxy Dienogest**, a known impurity of the synthetic progestin Dienogest. Due to the nature of this compound primarily being a reference standard, publicly available, detailed experimental spectra are limited. However, this document presents the expected spectroscopic and spectrometric characteristics based on its chemical structure and provides standardized protocols for acquiring such data.

Dimethoxy Dienogest, with the chemical formula C₂₂H₃₁NO₃ and a molecular weight of 357.49 g/mol, is structurally related to Dienogest.[1][2][3][4][5][6] Its characterization is crucial for the quality control and purity assessment of Dienogest-containing pharmaceutical products.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Dimethoxy Dienogest**. These predictions are based on the known structure of the molecule and typical values for similar steroidal compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts



¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~ 0.9 - 1.2	Methyl Protons (C18)
~ 1.5 - 2.8	Aliphatic Protons
~ 3.2 - 3.5	Methoxy Protons (-OCH₃)
~ 4.5 - 5.5	Olefinic Protons
~ 2.5 - 2.7	Methylene Protons (C21)

Table 2: Mass Spectrometry (MS) Data

Technique	Parameter	Expected Value
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺ (Monoisotopic Mass)	358.2377
[M+Na]+ (Monoisotopic Mass)	380.2196	
Molecular Formula	C22H31NO3	
Electron Ionization Mass Spectrometry (EI-MS)	Molecular Ion Peak (m/z)	357
Key Fragmentation Peaks	Loss of -OCH ₃ , -CH ₂ CN, and other steroidal backbone fragments	

Table 3: Infrared (IR) Spectroscopy Data



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C-H (Aliphatic)	Stretch	2850 - 3000
C≡N (Nitrile)	Stretch	2240 - 2260
C=C (Olefin)	Stretch	1640 - 1680
C-O (Ether)	Stretch	1050 - 1150
O-H (Alcohol)	Stretch (Broad)	3200 - 3600

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data for **Dimethoxy Dienogest**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Dimethoxy Dienogest**.

Instrumentation:

- Bruker AVANCE 400 MHz spectrometer (or equivalent)
- 5 mm NMR tubes

Sample Preparation:

- Weigh approximately 5-10 mg of **Dimethoxy Dienogest**.
- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- · Vortex the sample until fully dissolved.
- Transfer the solution to an NMR tube.



¹H NMR Acquisition Parameters:

• Pulse Program: zg30

Solvent: CDCl₃

• Temperature: 298 K

• Number of Scans: 16

• Relaxation Delay: 1.0 s

· Acquisition Time: 3.98 s

• Spectral Width: 20.5 ppm

Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as a reference.

¹³C NMR Acquisition Parameters:

• Pulse Program: zgpg30

Solvent: CDCl₃

• Temperature: 298 K

Number of Scans: 1024

• Relaxation Delay: 2.0 s

• Acquisition Time: 1.36 s

• Spectral Width: 240 ppm

• Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as a reference.[7]

Mass Spectrometry (MS)



Objective: To determine the molecular weight and fragmentation pattern of **Dimethoxy Dienogest**.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF LC/MS)
- Liquid Chromatography system (for sample introduction)

Sample Preparation:

- Prepare a stock solution of **Dimethoxy Dienogest** at 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 μg/mL with the mobile phase.

LC-MS Acquisition Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% B to 95% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Mass Range: m/z 100-1000
- Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Dimethoxy Dienogest**.



Instrumentation:

 Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **Dimethoxy Dienogest** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Acquisition Parameters:

Mode: ATR

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

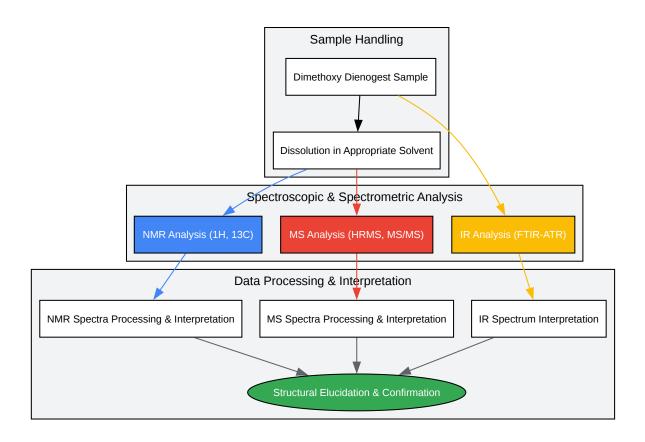
Number of Scans: 32

 Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like **Dimethoxy Dienogest**.





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Caption: Workflow for the Characterization of **Dimethoxy Dienogest**.

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